molecular formula C18H14N4O2 B5516905 N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide

N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide

Cat. No.: B5516905
M. Wt: 318.3 g/mol
InChI Key: SNQJBANMJKUVHW-UHFFFAOYSA-N
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Description

Significance in Contemporary Materials Science

The ability to form well-defined, extended structures makes N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide and similar ligands significant in the development of advanced materials. The resulting supramolecular assemblies and coordination polymers exhibit a range of interesting properties with potential applications in various areas of materials science. These materials can be designed to have porous structures, making them suitable for applications in gas storage and separation. The incorporation of metal centers can introduce catalytic activity, luminescence, or magnetic properties into the material.

The directional bonding approach, utilizing ligands like this compound, is a powerful strategy for the high-yield synthesis of a diverse array of two- and three-dimensional supramolecular structures. nih.gov These include discrete assemblies such as molecular rhomboids, squares, rectangles, and triangles, as well as more complex three-dimensional cages like trigonal prisms and pyramids. nih.gov A key advantage of this strategy is the creation of ensembles with large internal cavities that can be utilized for reversible guest inclusion, molecular recognition, and catalysis. nih.gov The specific geometry and binding preferences are encoded within the molecular building blocks, including the metal ions and the functional groups present on the organic linkers. nih.gov

Overview of Dicarboxamide and Pyridyl-Functionalized Linkers

Dicarboxamide-functionalized linkers are a class of organic molecules that contain two amide groups. The amide functional group is capable of forming strong and directional hydrogen bonds, which play a crucial role in the self-assembly of supramolecular structures. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows for the formation of predictable and robust hydrogen-bonding motifs. These interactions can be used to connect individual molecules into extended chains, sheets, or three-dimensional networks. In the case of this compound, the amide groups are integral to the formation of supramolecular assemblies through intermolecular hydrogen bonds.

Pyridyl-functionalized linkers are organic molecules that incorporate one or more pyridine (B92270) rings. The nitrogen atom in the pyridine ring has a lone pair of electrons and can readily coordinate to a wide range of metal ions. This makes pyridyl-functionalized molecules excellent ligands in coordination chemistry. researchgate.net The use of bifunctional pyridyl linkers, such as those with two pyridine groups, allows for the connection of multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks. mdpi.com The geometry of the resulting metal-organic architecture is influenced by the coordination geometry of the metal ion and the length and flexibility of the pyridyl linker. mdpi.com The combination of dicarboxamide and pyridyl functionalities in a single molecule, as seen in this compound, provides a powerful tool for the design and synthesis of complex functional materials where both hydrogen bonding and metal coordination can be exploited to control the final structure. researchgate.net

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C18H14N4O2 starshinechemical.comnih.gov
Molar Mass 318.33 g/mol nih.gov
CAS Number 216079-39-9 starshinechemical.comalfa-chemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,4-N-dipyridin-4-ylbenzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(21-15-5-9-19-10-6-15)13-1-2-14(4-3-13)18(24)22-16-7-11-20-12-8-16/h1-12H,(H,19,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQJBANMJKUVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide

Conventional Solution-Phase Synthesis

Conventional solution-phase synthesis is a foundational method for the preparation of N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide. This approach typically involves the reaction of a terephthaloyl derivative with 4-aminopyridine (B3432731) in a suitable solvent. The choice of reactants and conditions can influence the yield and purity of the product.

A common route involves the use of terephthaloyl chloride and 4-aminopyridine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature or with gentle heating to drive the reaction to completion. The choice of solvent is crucial and often involves polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants.

Reactant 1 Reactant 2 Solvent Conditions Product
Terephthaloyl chloride4-AminopyridineN,N-Dimethylformamide (DMF)Room Temperature, BaseThis compound
Terephthalic acid4-AminopyridinePyridine (B92270)High Temperature, Dehydrating AgentThis compound

Another variation of the solution-phase synthesis involves the direct condensation of terephthalic acid and 4-aminopyridine. This method requires higher temperatures and often the use of a coupling agent or a dehydrating agent to facilitate the formation of the amide bond. While this approach avoids the use of acyl chlorides, it may require more forcing conditions.

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers and MOFs, often involving the in situ formation of the ligand or its assembly with metal ions. In the context of this compound, these techniques are typically used to construct crystalline frameworks. nih.gov

In a typical hydrothermal synthesis, the organic ligand and a metal salt are sealed in a Teflon-lined autoclave with water or a mixed solvent system and heated to elevated temperatures (typically 100-200 °C) for several days. scispace.com The high temperature and pressure facilitate the dissolution of reactants and promote the growth of single crystals. Solvothermal synthesis is a similar technique where a non-aqueous solvent is used. These methods have been successfully used to synthesize various metal-organic frameworks incorporating this compound. nih.gov

Method Reactants Solvent Temperature Product
HydrothermalThis compound, Metal SaltWater/DMF120-180 °CCrystalline Metal-Organic Framework
SolvothermalThis compound, Metal SaltEthanol/DMF100-150 °CCrystalline Coordination Polymer

Sonochemical Synthesis and Nanostructure Formation

Sonochemical methods utilize high-intensity ultrasound to induce chemical reactions and facilitate the formation of nanostructured materials. This technique has been applied to the synthesis of MOFs incorporating this compound, leading to the formation of nanoparticles with controlled size and morphology. nih.gov

The application of ultrasound irradiation to a solution containing the ligand and metal ions can lead to rapid and homogeneous nucleation, resulting in the formation of uniform nanoparticles. researchgate.net The sonochemical synthesis of a zinc(II) MOF with this compound as a ligand has been reported to produce nanorods at ambient temperature and atmospheric pressure. nih.gov The morphology and size of the resulting nanostructures can be influenced by parameters such as the concentration of reactants, the power of the ultrasound, and the reaction time. researchgate.net This method offers a green and efficient alternative to traditional heating methods for the synthesis of nano-sized MOFs. nih.gov

Parameter Effect on Nanostructure
Concentration of ReagentsHigher concentrations can lead to smaller particle sizes. researchgate.net
Ultrasound PowerAffects the rate of nucleation and particle growth.
Reaction TimeInfluences the crystallinity and size of the nanoparticles.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves grinding or milling solid reactants together, offers a solvent-free or low-solvent approach to the synthesis of this compound and its coordination compounds. rsc.org This method is often faster, more environmentally friendly, and can lead to the formation of novel phases that are not accessible through solution-based methods. researchgate.netkobv.de

The synthesis can be performed by grinding the starting materials, such as terephthalic acid and 4-aminopyridine, in a ball mill. The mechanical energy provides the activation for the chemical reaction to occur. Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can enhance the reaction rate and crystallinity of the product. This technique has been successfully used for the synthesis of various cocrystals and metal-organic frameworks. kobv.de

Method Reactants Conditions Advantages
Neat GrindingTerephthalic acid, 4-AminopyridineBall millingSolvent-free, rapid
Liquid-Assisted Grinding (LAG)Terephthalic acid, 4-Aminopyridine, small amount of solventBall millingEnhanced reaction rates, improved crystallinity

Synthetic Modifications and Functional Group Introduction

Modifying the structure of this compound by introducing functional groups onto the benzene (B151609) ring or the pyridine rings can significantly alter the properties of the resulting coordination polymers. These modifications can be used to tune the porosity, functionality, and catalytic activity of the materials.

Functional groups can be introduced by starting with a substituted terephthalic acid derivative. For example, using 2-nitroterephthalic acid or 2-aminoterephthalic acid would result in a ligand with a nitro or amino group on the central benzene ring. These functional groups can then be used for post-synthetic modifications.

Another strategy involves the modification of the pyridine rings. While direct functionalization of the pyridine rings after the formation of the amide is challenging, it is possible to start with a substituted 4-aminopyridine. For instance, using 3-methyl-4-aminopyridine would lead to a ligand with methyl groups on the pyridine rings. These synthetic strategies allow for the rational design of ligands for specific applications.

Starting Material Resulting Ligand Functionality Potential Application
2-Nitroterephthalic acidNitro-functionalized benzene ringPost-synthetic modification, catalysis
2-Aminoterephthalic acidAmino-functionalized benzene ringGas separation, sensing
3-Methyl-4-aminopyridineMethyl-functionalized pyridine ringsTuning of pore size and properties

Advanced Structural Analysis and Spectroscopic Characterization of N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide Based Architectures

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For N,N'-bis(pyridinyl)-1,4-benzenedicarboxamide and its isomers, SCXRD studies have been instrumental in revealing the subtleties of their molecular conformations and the nature of the intermolecular forces that govern their crystal packing.

Analysis of Molecular Conformations (cis/trans)

In a closely related analogue, N,N′-bis(pyridin-3-yl)terephthalamide, single-crystal X-ray diffraction analysis of its co-crystal with terephthalic acid reveals that the molecule lies on an inversion center. nih.govresearchgate.net This crystallographic symmetry inherently necessitates a trans conformation of the two pyridyl groups with respect to the central benzene (B151609) ring. The pyridine (B92270) ring forms a dihedral angle of 11.33 (9)° with the central benzene ring, indicating a relatively planar molecular structure. nih.govresearchgate.net This planarity is crucial for facilitating efficient crystal packing.

Table 1: Selected Crystallographic Data for N,N′-Bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1) Co-crystal nih.govresearchgate.net

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)11.0001 (3)
b (Å)10.8080 (2)
c (Å)9.6903 (2)
β (°)106.830 (2)
V (ų)1102.73 (4)
Z2

Elucidation of Crystal Packing Motifs

The crystal packing of N,N'-bis(pyridinyl)-1,4-benzenedicarboxamide-based structures is predominantly directed by a network of hydrogen bonds. The amide N-H groups act as hydrogen bond donors, while the pyridinyl nitrogen atoms and the amide carbonyl oxygen atoms serve as acceptors.

In the co-crystal of N,N′-bis(pyridin-3-yl)terephthalamide and terephthalic acid, N—H⋯O and O—H⋯N hydrogen bonds are the primary interactions that connect the constituent molecules into a three-dimensional network. nih.govresearchgate.net This intricate web of hydrogen bonds ensures a stable and well-ordered crystalline lattice.

Beyond hydrogen bonding, π-π stacking interactions between the aromatic rings (both benzene and pyridine) can also play a significant role in the crystal packing. The planarity of the molecules, as observed in the 3-pyridyl analogue, facilitates close packing and favorable orbital overlap for these interactions. These non-covalent forces collectively determine the supramolecular architecture of these compounds in the solid state.

Solid-State Spectroscopic Techniques for Structural Elucidation

While SCXRD provides a static picture of the crystal structure, solid-state spectroscopic techniques offer dynamic insights into intermolecular interactions and conformational behavior.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. In the solid state, the frequencies of these modes are sensitive to the local environment, making these techniques ideal for studying intermolecular interactions such as hydrogen bonding.

The key vibrational modes for N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide are associated with the amide and pyridine groups. The N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, is particularly sensitive to hydrogen bonding. A shift to lower wavenumbers (redshift) and broadening of this band in the solid-state spectrum compared to the solution spectrum is a strong indicator of N-H group participation in hydrogen bonding. Similarly, the C=O stretching vibration of the amide group (amide I band), usually found between 1630 and 1680 cm⁻¹, can also be affected by hydrogen bonding.

Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. The vibrational modes of the pyridine and benzene rings can be clearly observed and their positions can indicate the presence of π-π stacking interactions.

Table 2: Key Vibrational Modes for Analysis of Intermolecular Interactions

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
N-H Stretch3200-3400Presence and strength of N-H⋯X hydrogen bonds
C=O Stretch (Amide I)1630-1680Involvement of carbonyl group in hydrogen bonding
Ring C=C/C=N Stretches1400-1600Electronic effects of intermolecular interactions on aromatic rings
Ring Breathing Modes990-1050π-π stacking interactions

Solid-State Nuclear Magnetic Resonance (SSNMR) for Conformational Analysis

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy is a powerful tool for probing the local atomic environment and molecular conformation in solid materials. For this compound, ¹³C and ¹⁵N SSNMR would be particularly informative.

The ¹³C chemical shifts of the carbonyl carbon and the aromatic carbons are sensitive to the molecular conformation and packing. The presence of a single set of resonances for the chemically equivalent carbons in the molecule would be consistent with the crystallographic symmetry observed in analogues, such as a molecule lying on an inversion center. Any deviation from this could indicate the presence of multiple conformations or non-equivalent molecules in the asymmetric unit.

Furthermore, advanced SSNMR techniques, such as cross-polarization magic-angle spinning (CP-MAS) and dipolar dephasing experiments, can provide information about the proximity of different atomic nuclei and the rigidity of different parts of the molecule. This data can be used to further refine the understanding of the molecular conformation and the nature of the intermolecular interactions in the solid state. While specific SSNMR data for the title compound is not available, studies on other organic terephthalamides have demonstrated the utility of this technique in characterizing their solid-state structures.

Electron Microscopy for Morphology and Nanostructure Assessment

Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), are invaluable for visualizing the morphology and nanostructure of materials. While SCXRD provides atomic-level detail of a single crystal, electron microscopy reveals the size, shape, and surface features of a larger ensemble of crystals or self-assembled nanostructures.

For this compound, these techniques could be used to characterize the morphology of microcrystals obtained from different crystallization conditions. SEM would provide high-resolution images of the crystal habits, revealing details about their facets and any surface defects.

TEM, on the other hand, can be used to investigate the internal structure of nanostructured materials derived from this compound. For instance, if this compound were to self-assemble into nanofibers or other nanoscale architectures, TEM would be essential for determining their dimensions, morphology, and degree of order. The combination of electron microscopy with diffraction techniques can provide a comprehensive understanding of the material's structure from the nano- to the macro-scale.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. It provides critical information regarding the phase, purity, and crystallinity of a bulk sample. In the context of materials science and coordination chemistry, PXRD is indispensable for confirming the synthesis of a target compound and ensuring the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. For this compound and its derived architectures, PXRD is used to verify the successful synthesis of the ligand and to confirm the formation of new crystalline phases in coordination polymers and metal-organic frameworks (MOFs).

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline structure. The peak positions are dictated by the unit cell dimensions (Bragg's Law), while the peak intensities are determined by the arrangement of atoms within the unit cell.

Detailed research into the synthesis and characterization of this compound and its use as a ligand in more complex structures is ongoing. However, publicly available, specific PXRD data for the pure, unbound ligand is not readily found in the current body of scientific literature. While numerous studies focus on the PXRD of the resulting metal-organic frameworks to confirm their phase purity and crystallinity post-synthesis, the diffraction data for the foundational ligand itself is often not reported.

The characterization of related isomers, such as N,N'-Bis(pyridin-3-yl)terephthalamide, has been reported. For instance, a co-crystal of N,N'-Bis(pyridin-3-yl)terephthalamide with terephthalic acid was analyzed, revealing a monoclinic crystal system. This information, while valuable for understanding the broader class of pyridinyl-benzenedicarboxamide compounds, cannot be directly extrapolated to the 4-pyridinyl isomer due to the significant structural differences imparted by the position of the nitrogen atom in the pyridine ring.

The utility of PXRD in this field is to compare the experimental pattern of a newly synthesized bulk material with a theoretical pattern calculated from single-crystal X-ray diffraction data. A match between the experimental and simulated patterns confirms that the bulk sample is composed of the desired crystalline phase. Discrepancies can indicate the presence of impurities, unreacted starting materials, or different polymorphic forms.

As research into novel materials based on the this compound linker continues, it is anticipated that detailed PXRD characterization data for the ligand and its derivative structures will become available, enabling more comprehensive structural analysis and quality control in the synthesis of advanced functional materials.

Supramolecular Chemistry and Crystal Engineering of N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide

Hydrogen Bonding Interactions and Networks

Hydrogen bonding plays a pivotal role in dictating the solid-state architecture of N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide. The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O and pyridine (B92270) N) facilitates the formation of robust and directional intermolecular connections, leading to the construction of extended supramolecular networks.

Amide-Amide N–H···O= Interactions

The amide groups are key players in the formation of supramolecular structures, primarily through N–H···O= hydrogen bonds. These interactions are highly directional and are a recurring motif in the crystal structures of bis-pyridyl-bis-amide ligands. In many cases, these amide-amide hydrogen bonds lead to the formation of chains or tapes. For instance, in related structures, molecules are connected by pairs of N–H···O hydrogen bonds, resulting in the formation of chains. The reliability of this interaction makes it a powerful tool in crystal engineering for the predictable assembly of molecules.

Pyridine-Amide and Other Donor-Acceptor Interactions

Beyond the primary amide-amide interactions, the pyridine rings also participate in significant hydrogen bonding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with amide N-H groups or other suitable donors. This interplay between amide and pyridine functionalities can lead to more complex and higher-dimensional networks. For example, intermolecular N—H⋯N hydrogen bonds involving the pyridine nitrogen have been observed to connect molecules into chains. The competition and synergy between different hydrogen bond donors and acceptors within the molecule allow for the formation of diverse supramolecular synthons.

Role of Solvent Molecules in Supramolecular Synthons

Solvent molecules can be actively involved in the formation of the supramolecular network, rather than simply occupying voids in the crystal lattice. They can act as bridges, connecting molecules of this compound that might not otherwise interact directly. For example, water molecules in dihydrate crystal structures can form hydrogen bonds with both the amide and pyridine groups, leading to the formation of intricate three-dimensional networks. The shape and chemical nature of the solvent can influence the self-assembly process, sometimes leading to different packing arrangements and morphologies. The direct participation of solvent molecules highlights the importance of the crystallization environment in directing the final supramolecular architecture.

Self-Assembly Principles and Directed Crystallization

The predictable nature of the non-covalent interactions in this compound allows for a degree of control over its crystallization and the resulting supramolecular architecture. By understanding the energetic contributions of the various interactions, it is possible to design and synthesize materials with specific network topologies.

Solid-State Self-Assembly and Polymorphism

The solid-state architecture of this compound and its analogs is predominantly governed by a network of intermolecular hydrogen bonds. The amide groups typically form robust N—H···O hydrogen bonds, leading to the creation of one-dimensional chains or tapes. These primary structures can then be further organized through weaker interactions, including C—H···N, C—H···O, and π-π stacking interactions between the benzene (B151609) and pyridine rings, resulting in higher-dimensional supramolecular assemblies.

While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, the phenomenon is common in related structures, such as N,N'-bis[4-(diethylamino)phenyl]terephthaldiamide, which has been observed to crystallize in at least two concomitant polymorphic forms. These polymorphs can exhibit distinct packing arrangements and intermolecular interactions, arising from subtle variations in crystallization conditions. For instance, one polymorph might be characterized by a standard "ladder" packing motif driven by N—H···O=C hydrogen bonds, while another could display a more complex, crosslinked three-dimensional network involving additional C—H···O=C interactions. The potential for polymorphism in this compound is therefore high, with different solvent systems and crystallization temperatures likely to yield varied crystalline forms with potentially different physical properties.

The crystal structure of its isomer, N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide, reveals molecules located around an inversion center that are connected into chains via intermolecular N—H⋯N hydrogen bonds, forming a distinct R22(8) graph-set motif. nih.gov This highlights the directional influence of the pyridine nitrogen's position on the resulting supramolecular synthon.

Table 1: Crystallographic Data for an Isomer of this compound

Compound NameFormulaCrystal SystemSpace GroupKey Hydrogen BondsRef.
N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamideC18H14N4O2TriclinicP-1N—H···N (forming R22(8) motif) nih.gov

Cocrystallization Strategies with this compound

Cocrystallization offers a powerful strategy to modify the physicochemical properties of a solid without altering the chemical identity of the molecule itself. This compound is an excellent candidate for cocrystal formation due to its strong hydrogen bonding capabilities. The pyridine nitrogen atoms are effective hydrogen bond acceptors, making them ideal targets for co-crystallization with molecules that are strong hydrogen bond donors, such as dicarboxylic acids.

The primary supramolecular synthon anticipated in cocrystals of this compound with dicarboxylic acids is the robust and highly directional O—H···Npyridyl hydrogen bond. This interaction is a cornerstone of crystal engineering and has been successfully employed to construct a vast array of supramolecular architectures.

For example, the positional isomer N,N′-bis(pyridin-3-yl)terephthalamide forms a cocrystal with terephthalic acid where N—H···O and O—H···N hydrogen bonds connect the components into a three-dimensional network. This demonstrates the efficacy of combining pyridine-containing amides with carboxylic acids to generate extended, stable structures.

The stoichiometry of the resulting cocrystals can vary, as seen in the case of 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene, a structurally related compound, which forms both 1:1 and 3:2 cocrystals with camphoric acid. nih.gov The formation of different stoichiometric ratios can be influenced by kinetic and thermodynamic factors during crystallization. nih.gov

A general strategy for forming cocrystals with this compound would involve screening a variety of dicarboxylic acids with different lengths, rigidities, and functionalities. This would allow for the tuning of the resulting supramolecular architecture and, consequently, the material's properties. Techniques such as liquid-assisted grinding, slurry experiments, and solution crystallization from various solvents would be employed to explore the cocrystal landscape.

Table 2: Examples of Cocrystallization with Related Pyridine-Containing Compounds

Pyridine CompoundCoformerStoichiometryPrimary Supramolecular SynthonResulting ArchitectureRef.
N,N′-bis(pyridin-3-yl)terephthalamideTerephthalic acid1:1N—H···O and O—H···NThree-dimensional network
1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadieneCamphoric acid1:1 and 3:2N—H···OUndulating ribbons, Z-shaped motifs nih.gov

The strategic selection of coformers can lead to the formation of hierarchical supramolecular structures. The primary N—H···O and O—H···N interactions would form robust synthons, which would then be further organized by weaker interactions to build up the final crystal packing. The predictability of the O—H···Npyridyl synthon makes this compound a versatile and valuable component in the rational design and construction of novel solid-state materials.

Coordination Chemistry of N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide As a Ligand

Design Principles for N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide as a Metal-Organic Framework (MOF) Linker

The utility of this compound as a linker in MOF synthesis is predicated on several key design principles inherent to its molecular structure. The ligand is composed of a central terephthalamide (B1206420) core flanked by two terminal pyridyl rings. This arrangement provides a semi-rigid yet conformationally adaptable backbone, which is crucial for the formation of diverse network topologies.

The terminal pyridyl groups serve as the primary coordination sites, with the nitrogen atoms readily binding to a variety of metal ions. The linear disposition of these pyridyl groups, separated by the rigid benzene (B151609) ring, allows for the formation of extended one-, two-, and three-dimensional structures.

Synthesis and Structural Diversity of this compound-Based Coordination Polymers and MOFs

The synthesis of coordination polymers and MOFs incorporating this compound is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of the ligand with a metal salt in a suitable solvent or solvent mixture at elevated temperatures and pressures. The choice of reaction conditions, including temperature, solvent system, and the molar ratio of reactants, can significantly influence the resulting crystal structure and dimensionality.

The structural diversity of these materials is a testament to the versatility of the this compound ligand. By systematically varying the metal ions and reaction parameters, a range of architectures from simple one-dimensional chains to complex three-dimensional frameworks can be accessed.

One-Dimensional (1D) Architectures

In the presence of certain metal ions and under specific reaction conditions, this compound can act as a linear bridging ligand, leading to the formation of one-dimensional (1D) coordination polymers. These structures typically consist of metal centers linked by the bidentate pyridyl groups of the ligand, forming infinite chains. The chains can be further organized in the solid state through intermolecular interactions, such as hydrogen bonding involving the amide groups, to form higher-dimensional supramolecular assemblies. For instance, in some reported structures, the 1D chains are arranged in parallel, with adjacent chains linked by N-H···O hydrogen bonds between the amide functionalities, resulting in the formation of 2D sheets.

Three-Dimensional (3D) Porous Frameworks and Topologies

The ultimate goal in the design of MOFs is often the creation of stable, porous three-dimensional (3D) frameworks. This compound has proven to be an effective linker for the construction of such materials. In these structures, the ligand connects metal nodes in all three dimensions, leading to the formation of extended networks with well-defined channels and pores. The topology of these 3D frameworks can be varied by changing the coordination number and geometry of the metal ion, as well as by introducing auxiliary ligands. The resulting porous materials have potential applications in gas storage, separation, and catalysis. The inherent functionality of the amide groups within the pores can also be exploited to enhance the interaction with guest molecules.

Influence of Metal Ions and Auxiliary Ligands on Architecture

The final architecture of coordination polymers derived from this compound is highly dependent on the choice of the metal ion and the presence of auxiliary ligands.

Auxiliary Ligands: The introduction of auxiliary ligands, such as polycarboxylates, can significantly alter the structural outcome of the coordination assembly. byjus.comresearchgate.net These co-ligands can compete for coordination sites on the metal center, leading to the formation of mixed-ligand frameworks with unique topologies. byjus.comresearchgate.net Auxiliary ligands can also act as pillars or spacers between layers, effectively increasing the dimensionality of the structure from 2D to 3D. byjus.com Furthermore, the functional groups on the auxiliary ligands can participate in hydrogen bonding or other non-covalent interactions, providing an additional level of control over the supramolecular architecture. byjus.com

Metal IonAuxiliary LigandResulting ArchitectureKey Structural Features
Cd(II)1,3-Benzenedicarboxylate2D LayerDistorted octahedral geometry around Cd(II). rsc.orgnih.gov
Zn(II)1,4-Benzenedicarboxylate1D ChainFormation of a 2,4-connected net. nih.gov
Ni(II)1,3-Benzenedicarboxylate2D NetSimplified as a 4-connected 2D net with a (44)-sql topology. nih.gov
Co(II)Isophthalic acid1D ChainFormation of a fish-bone like chain structure.
Cu(II)Terephthalic acid2D LayerInterdigitated layers with significant π-π stacking.

Post-Synthetic Modification of this compound MOFs

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs without altering their underlying framework structure. For MOFs constructed from this compound, both the amide and pyridyl groups offer potential sites for PSM.

The amide linkage, while generally robust, can undergo hydrolysis under harsh acidic or basic conditions, which could lead to a controlled degradation of the framework or the creation of new functional groups. byjus.comlibretexts.orgchemguide.co.ukmasterorganicchemistry.com More subtle modifications could involve reactions at the N-H bond of the amide.

The pyridyl groups, with their basic nitrogen atoms, are more amenable to a variety of PSM reactions. For instance, N-alkylation of the pyridyl nitrogen atoms can be achieved by treating the MOF with alkyl halides. acs.orgnih.govnih.gov This modification would introduce a positive charge into the framework, which could be useful for anion exchange applications. The pyridyl groups can also be metalated with a secondary metal ion, leading to the formation of heterometallic MOFs with potentially enhanced catalytic or sensing properties. acs.org While specific examples of PSM on MOFs derived from this compound are not extensively reported, the chemical nature of the ligand suggests that these and other PSM strategies could be successfully applied to tailor the properties of these materials for specific applications.

Functional GroupPotential PSM ReactionResulting FunctionalityPotential Application
Pyridyl NitrogenN-AlkylationQuaternary ammonium (B1175870) saltsAnion exchange, gas separation
Pyridyl NitrogenMetalationSecondary metal coordination sitesHeterogeneous catalysis, sensing
Amide N-HDeprotonation and alkylationN-substituted amidesModified pore environment, altered hydrophobicity
Amide C=OCoordination to Lewis acidic sitesEnhanced framework stabilityGas storage, catalysis

Computational and Theoretical Studies of N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. For N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide, DFT calculations can elucidate key features such as molecular geometry, electronic properties, and the nature of intermolecular interactions that govern its self-assembly and host-guest chemistry.

Research findings from DFT studies on analogous N,N'-di-n-alkyl-1,4-benzenedicarboxamide systems have demonstrated the utility of this approach. researchgate.net In such studies, functionals like BLYP with a SZ basis set are employed to investigate vibrational frequencies and other physical parameters. researchgate.net The calculated vibrational frequencies are often in good agreement with experimental data from Fourier Transform Infrared (FTIR) and Raman spectroscopy, validating the computational model. researchgate.net

For this compound, DFT calculations can provide the following insights:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the gas phase, providing the most stable conformation of an isolated molecule.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential applications in electronics. The HOMO-LUMO energy gap is a key parameter in determining the electronic excitation energies and the kinetic stability of the molecule.

Intermolecular Interaction Energies: DFT can be used to calculate the strength of hydrogen bonds (N-H···N) and π-π stacking interactions between molecules. These non-covalent interactions are fundamental to the formation of supramolecular architectures. For instance, in the crystal structure of a related compound, N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide, intermolecular N—H⋯N hydrogen bonds are observed to connect the molecules into chains. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from DFT calculations.

Molecular Dynamics (MD) Simulations of Self-Assembly and Guest Adsorption

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. For this compound, MD simulations can provide detailed insights into the dynamic processes of self-assembly into larger structures and the adsorption of guest molecules within the resulting frameworks.

While specific MD studies on this compound are not extensively reported, the methodology has been widely applied to similar systems, such as cyclodextrins, to understand their solvation and complexation behavior. rsc.org These simulations rely on a force field, a set of empirical energy functions, to describe the interactions between atoms.

Key applications of MD simulations for this system include:

Mechanism of Self-Assembly: Simulating the aggregation of individual molecules from a random distribution in a solvent to form ordered supramolecular structures. This can reveal the role of hydrogen bonding and π-π stacking in directing the assembly process.

Structural Stability: Assessing the stability of proposed supramolecular architectures at different temperatures and in various solvents.

Guest Adsorption and Diffusion: Modeling the process of how guest molecules, such as solvents or pollutants, are captured and move within the pores of the assembled framework. This is crucial for evaluating the potential of these materials for applications like separation and sensing.

Prediction of Coordination Geometries and Network Topologies

The pyridinyl nitrogen atoms in this compound can coordinate to metal ions, making it a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). Computational methods can be employed to predict the likely coordination geometries and the resulting network topologies.

The coordination behavior of metal ions and the conformational freedom of ligands like this compound play a significant role in the final architecture of the coordination polymers. researchgate.net For instance, studies on similar bis-pyridyl ligands have shown the formation of diverse structures, from 2D layers to complex 3D interpenetrated networks, depending on the metal ion and reaction conditions. researchgate.net

Computational approaches for predicting these structures include:

Geometrical Analysis: Using the optimized geometry of the ligand from DFT calculations to predict how it will coordinate with different metal centers.

Topological Analysis: Employing reticular chemistry principles to enumerate the possible network topologies that can be formed from a given ligand and metal coordination node.

Database Mining: Using crystal structure databases to find known coordination motifs for similar ligands and metal ions, which can then be used to predict the structure of new materials.

Force Field Development for this compound Architectures

Accurate MD simulations require a well-parameterized force field. While general-purpose force fields like AMBER and CHARMM exist, the development of a specific force field for this compound and its assemblies can significantly improve the accuracy of simulations.

The process of force field development involves:

Parameterization of Bonded Terms: The force constants for bond stretching, angle bending, and dihedral torsions are typically derived from quantum mechanical calculations (e.g., DFT). These parameters are fitted to reproduce the potential energy surface of the molecule.

Derivation of Non-Bonded Parameters: The van der Waals and electrostatic parameters are crucial for accurately modeling intermolecular interactions. Partial atomic charges are often derived from fitting to the electrostatic potential calculated by DFT.

Validation: The newly developed force field is then validated by comparing the results of MD simulations with experimental data, such as crystal structures and thermodynamic properties.

Recent advancements in force field development have focused on improving the treatment of 1-4 interactions (interactions between atoms separated by three bonds), which can lead to more accurate geometries and forces in simulations. arxiv.orgarxiv.org A bonded-only model for these interactions can offer a more accurate alternative to the traditional approach of using scaled non-bonded interactions. arxiv.org

Advanced Applications of N,n Bis 4 Pyridinyl 1,4 Benzenedicarboxamide Based Materials

Gas Adsorption and Separation Properties

The porous nature of materials synthesized from N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide, particularly metal-organic frameworks (MOFs), makes them excellent candidates for gas adsorption and separation applications. The strategic incorporation of this ligand into porous architectures allows for the tuning of pore size and surface chemistry, leading to selective gas uptake.

Carbon Dioxide Capture and Storage

Metal-organic frameworks incorporating amide functionalities have been investigated for their potential in carbon dioxide (CO2) capture. The presence of polar amide groups in the framework can enhance the affinity for CO2, a quadrupolar molecule. While specific CO2 adsorption data for MOFs solely based on this compound is an area of ongoing research, studies on structurally similar "pillar-layered" zinc MOFs have demonstrated the positive impact of polar acylamide groups on CO2 capacity and CO2/CH4 selectivity at low pressures. nih.gov For instance, a zinc MOF featuring a related N-(4-pyridyl)isonicotinamide ligand exhibited enhanced CO2 uptake due to the presence of these polar groups. nih.gov This suggests that MOFs constructed with this compound are promising candidates for carbon capture applications, a critical technology for mitigating greenhouse gas emissions. beilstein-journals.orgchemistryviews.orgresearchgate.netnih.gov

Hydrocarbon Separation Selectivity

The separation of hydrocarbons is a critical process in the petrochemical industry, and adsorbent-based technologies using MOFs offer a more energy-efficient alternative to traditional distillation methods. The tailored pore structures of MOFs derived from this compound can be designed to differentiate between various hydrocarbon molecules based on size and shape. While specific data on hydrocarbon separation using MOFs from this particular ligand is still emerging, the broader class of MOFs has shown significant promise in this area. The ability to control the framework's flexibility and pore dimensions is key to achieving high selectivity in separating valuable hydrocarbon feedstocks.

Luminescent Materials and Optical Properties

Coordination polymers and MOFs constructed from this compound often exhibit interesting luminescent properties. The organic ligand itself can be emissive, and its coordination to metal centers can modulate these properties, leading to applications in solid-state lighting and chemical sensing.

Fluorescence Sensing of Analytes

The luminescent properties of MOFs and coordination polymers based on this compound can be harnessed for the sensitive and selective detection of various chemical species. The mechanism of sensing often relies on the quenching or enhancement of the material's fluorescence upon interaction with an analyte.

Coordination polymers have been shown to be effective fluorescent sensors for different solvent molecules. rsc.org Furthermore, luminescent MOFs are widely studied for their ability to detect hazardous chemical contaminants. For instance, a cadmium(II)-based coordination polymer demonstrated the ability to sense Fe³⁺ ions through fluorescence quenching. nih.gov The quenching of fluorescence in the presence of certain analytes can be attributed to mechanisms such as photoinduced electron transfer.

Luminescent MOFs have also been extensively explored for the detection of nitroaromatic compounds, which are common explosives and environmental pollutants. The electron-deficient nature of nitroaromatics can lead to a quenching of the fluorescence of electron-rich MOFs. rsc.orgnih.govrsc.orgfjirsm.ac.cnmdpi.com While specific studies on this compound-based materials for nitroaromatic sensing are emerging, the principle is well-established within the broader class of luminescent MOFs.

Below is a table summarizing the fluorescence sensing capabilities of related coordination polymers.

MaterialAnalyteDetection MethodReference
{[Cd(L)(1,3-BDC)(H₂O)]∙2H₂O}nFe³⁺ ionsFluorescence Quenching nih.gov
{[Zn(L)(1,3-BDC)]∙4H₂O}nFe³⁺ ionsFluorescence Quenching nih.gov
Cd-Coordination Polymerp-nitrobenzoic acidFluorescence Quenching nih.gov
Cd-Coordination Polymer2,4,6-trinitrophenolFluorescence Quenching nih.gov
Zn-Coordination Polymer2,2-bis(4,4′-hydroxyphenyl)-propaneLuminescence Sensing rsc.org

Heterogeneous Catalysis and Photocatalytic Activity

The well-defined porous structures and the presence of both metal nodes and functional organic linkers make MOFs based on this compound promising candidates for heterogeneous catalysis and photocatalysis.

A notable example is the zinc(II)-based MOF, [Zn₂(oba)₂(bpta)]·(DMF)₃ (TMU-22), where bpta is N,N'-Bis(4-pyridyl)-terephthalamide. This MOF has been successfully employed as a heterogeneous catalyst in the Knoevenagel condensation reaction. rsc.org The catalytic activity of TMU-22 was found to be dependent on its morphology, with micro-plates exhibiting higher activity than micro-rods or bulk crystals. rsc.org The presence of accessible amide groups within the MOF structure is believed to be crucial for its catalytic performance. rsc.org

The table below presents the catalytic performance of TMU-22 in the Knoevenagel condensation of various aldehydes with malononitrile.

AldehydeCatalyst MorphologyTime (min)Yield (%)Reference
BenzaldehydeMicro-plates9099.6 rsc.org
4-MethylbenzaldehydeMicro-plates12098.5 rsc.org
4-MethoxybenzaldehydeMicro-plates15097.2 rsc.org
4-ChlorobenzaldehydeMicro-plates18096.8 rsc.org
4-NitrobenzaldehydeMicro-plates21095.3 rsc.org

Furthermore, coordination polymers constructed from related bis-pyridyl-bis-amide ligands have demonstrated photocatalytic activities. rsc.org These materials have the potential to degrade organic pollutants under light irradiation. The semiconductor-like properties of some MOFs allow them to generate electron-hole pairs upon light absorption, which can then participate in redox reactions to break down pollutants. While specific studies on the photocatalytic activity of this compound-based materials for the degradation of specific pollutants are an active area of research, the foundational principles suggest a promising future in environmental remediation. nih.gov

Organic Transformations

Metal-organic frameworks constructed using bis-pyridyl-bis-amide ligands, such as this compound, are promising heterogeneous catalysts. The catalytic activity in these materials can originate from the metal centers, which can act as Lewis acids, or from functional groups on the organic linkers. d-nb.inforesearchgate.net These MOFs have been explored as catalysts in a variety of organic reactions, including Friedel-Crafts reactions, condensation reactions, oxidations, and coupling reactions. oiccpress.com

The defined porous structure of these materials can lead to shape and size selectivity for substrates, while the high surface area allows for a high density of active sites. For instance, MOFs can facilitate the cyanosilylation of aldehydes and the coupling of CO2 with epoxides. nih.gov The ability to modify the metal center or the ligand allows for the tuning of catalytic properties to suit specific transformations. While extensive data on MOFs derived specifically from this compound is still emerging, the performance of related structures underscores their potential.

Table 1: Examples of Organic Transformations Catalyzed by MOFs with Bis-pyridyl Ligands Note: This table presents data from MOFs with similar bis-pyridyl functionalities as direct examples for this compound are not extensively documented.

Photocatalytic Degradation

Materials based on this compound are being investigated for their potential in addressing environmental pollution through photocatalysis. When incorporated into MOFs, these ligands can help form semiconductor-like materials that, upon irradiation with light, generate electron-hole pairs. These charge carriers can then produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which are capable of degrading persistent organic pollutants into less harmful substances.

The photocatalytic efficiency of these materials is influenced by factors such as their crystalline structure, bandgap energy, and surface area. Coordination polymers containing pyridyl-derived ligands have demonstrated notable activity in the degradation of various organic dyes, which are common industrial pollutants. For example, studies on related cadmium and zinc-based coordination polymers have shown significant degradation of dyes like Methylene Blue (MB) under visible or UV light irradiation. rsc.orgrsc.org The rigid nature of the this compound ligand is advantageous for creating stable frameworks that can withstand the reactive conditions of photocatalysis and be reused over multiple cycles. bohrium.com

Table 2: Photocatalytic Degradation of Organic Dyes by Related Coordination Polymers Note: This table showcases the performance of coordination polymers with analogous ligand structures in photocatalytic applications.

Sensing and Recognition of Chemical Species (Non-Biological)

The unique electronic and structural properties of MOFs constructed from this compound make them excellent candidates for chemical sensors. In particular, luminescent MOFs (LMOFs) have garnered significant attention. These materials can exhibit strong fluorescence that is sensitive to the presence of specific analytes. The interaction between the analyte and the MOF framework can lead to a quenching (decrease) or enhancement of the luminescence, providing a detectable signal.

LMOFs based on pyridyl ligands have shown high sensitivity and selectivity for the detection of nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org The sensing mechanism often involves electron transfer from the electron-rich MOF framework to the electron-deficient nitroaromatic molecule, which quenches the fluorescence. nih.gov Furthermore, the pores of the MOF can be tailored to selectively bind certain ions or small molecules, enabling the development of highly specific sensors. For instance, coordination polymers with related amide-containing ligands have been investigated for their ability to detect metal ions like Fe³⁺. researchgate.net

Table 3: Luminescent Sensing of Non-Biological Species with Related MOFs Note: This table provides examples of the sensing capabilities of MOFs with similar structural motifs.

Environmental Remediation and Adsorption

Beyond degradation, materials incorporating the this compound ligand can be used for the direct removal of pollutants from air and water through adsorption. The porous nature of MOFs provides a high internal surface area for the capture of various molecules, including environmental contaminants.

Table 4: Adsorption Performance of Related Coordination Polymers Note: This table details the adsorption capabilities of materials with structurally similar ligands.

Q & A

Q. What are the established synthetic routes for N,N'-Bis(4-pyridinyl)-1,4-benzenedicarboxamide, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions involving coupling between 1,4-benzenedicarboxylic acid derivatives and 4-aminopyridine. Key steps include activating the carboxyl groups (e.g., using thionyl chloride or carbodiimides) and optimizing solvent systems (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency. Reaction temperatures (80–120°C) and stoichiometric ratios (2:1 for pyridine derivatives to benzenedicarboxylic acid) are critical for maximizing yields (82–93%) . Purification often involves recrystallization from ethanol or methanol.

Q. Which spectroscopic techniques are critical for confirming the structure, and what key spectral features should researchers look for?

  • IR Spectroscopy : Confirm amide bond formation via peaks at ~1650–1680 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) .
  • NMR : ¹H NMR shows pyridyl proton signals at δ 7.5–8.5 ppm, while aromatic protons on the benzene ring appear at δ 7.0–7.3 ppm. ¹³C NMR confirms carbonyl carbons at ~165–170 ppm .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z corresponding to C₁₈H₁₄N₄O₂ (MW 330.33) .

Advanced Research Questions

Q. How does the compound’s structure influence its ability to form metal-organic frameworks (MOFs), and what are the implications for material properties?

The pyridyl groups act as Lewis bases, coordinating with metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D or 3D frameworks. The rigid benzene core ensures structural stability, while hydrogen bonding (N-H⋯N) between amide groups enhances framework porosity . These MOFs exhibit applications in gas adsorption (e.g., CO₂) and electrochemical sensing due to their high surface area and redox-active sites. For example, Zn(II)-MOFs incorporating this ligand demonstrate linear electrochemical responses in biological matrices (e.g., detection of sumatriptan in serum) .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX address them?

Challenges include handling weak diffraction data, resolving disorder in pyridyl groups, and refining hydrogen-bonding networks. SHELXL leverages robust least-squares algorithms to model thermal displacement parameters and hydrogen atom positions. For example, intermolecular N-H⋯N hydrogen bonds (R²(8) motifs) are resolved using Fourier difference maps and restraints on bond lengths/angles . Twin refinement may be required for non-merohedral twinning observed in some crystal systems .

Q. How do researchers resolve contradictions between experimental data (e.g., NMR, X-ray) and computational predictions?

Discrepancies in bond lengths or torsion angles are addressed by comparing X-ray-derived geometries (e.g., amide bond lengths of ~1.23 Å) with DFT-optimized structures. For NMR, chemical shift calculations (e.g., using GIAO-DFT) help validate assignments when experimental peaks overlap. Disordered solvent molecules in crystallographic data are excluded during refinement to avoid skewing structural metrics .

Q. What methodologies are employed to study the compound’s role in electrochemical sensors, and how is sensitivity optimized?

The ligand is incorporated into MOF-modified electrodes (e.g., Zn(II)-MOF/EDPGE) via drop-casting. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess electron transfer kinetics. Sensitivity is enhanced by:

  • Surface Functionalization : Increasing electroactive sites via ligand-to-metal charge transfer.
  • Nanostructuring : Reducing particle size to improve surface area.
  • pH Optimization : Adjusting electrolyte pH to stabilize the analyte (e.g., sumatriptan detection at pH 7.4) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts like unreacted 4-aminopyridine .
  • Crystallization : Slow evaporation from DMF/water mixtures yields high-quality single crystals suitable for X-ray analysis .
  • Electrochemical Testing : Use 0.1 M KCl with 1 mM [Fe(CN)₆]³⁻/⁴⁻ as a redox probe for EIS calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.